![molecular formula C19H15Cl2N B12590827 Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- CAS No. 650605-34-8](/img/structure/B12590827.png)
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-(3,4-dichlorophenyl)-2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Hantzsch dihydropyridine synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to achieve high yields and purity, making it a preferred method for large-scale synthesis.
化学反応の分析
Types of Reactions
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar pyridine-based structure.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a pyridine-like structure.
Imidazo[1,5-a]pyridine: Known for its luminescent and versatile properties.
Uniqueness
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
650605-34-8 |
|---|---|
分子式 |
C19H15Cl2N |
分子量 |
328.2 g/mol |
IUPAC名 |
4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]pyridine |
InChI |
InChI=1S/C19H15Cl2N/c20-18-7-6-16(13-19(18)21)17(15-4-2-1-3-5-15)12-14-8-10-22-11-9-14/h1-11,13,17H,12H2/t17-/m0/s1 |
InChIキー |
WDRBZDXRDINKMM-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


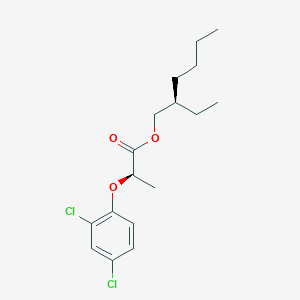
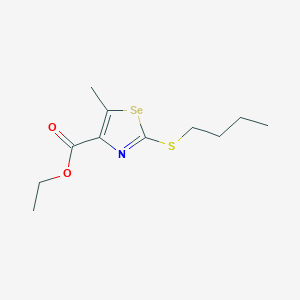
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)


![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
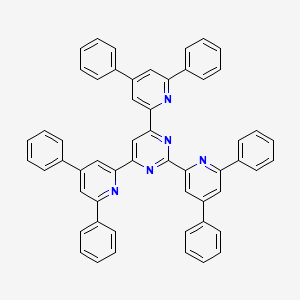

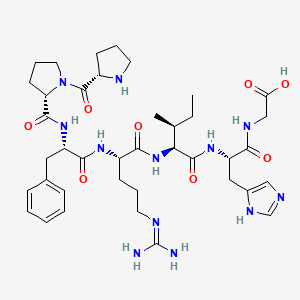
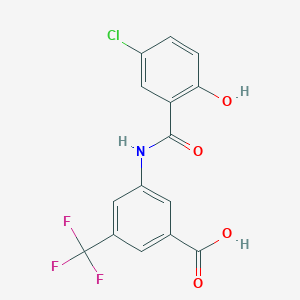

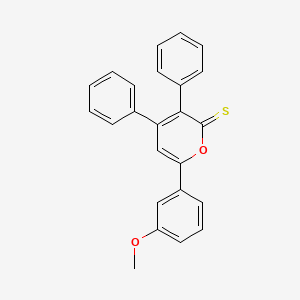

![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
